3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile
CAS No.: 88347-09-5
Cat. No.: VC15926261
Molecular Formula: C14H12ClN3
Molecular Weight: 257.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88347-09-5 |
|---|---|
| Molecular Formula | C14H12ClN3 |
| Molecular Weight | 257.72 g/mol |
| IUPAC Name | 3-chloro-7-pyrrolidin-1-ylquinoline-8-carbonitrile |
| Standard InChI | InChI=1S/C14H12ClN3/c15-11-7-10-3-4-13(18-5-1-2-6-18)12(8-16)14(10)17-9-11/h3-4,7,9H,1-2,5-6H2 |
| Standard InChI Key | KESGRKDZRSOMDY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C2=C(C3=NC=C(C=C3C=C2)Cl)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile (CAS No. 88347-09-5) has the molecular formula C₁₄H₁₂ClN₃ and a molecular weight of 257.72 g/mol. Its IUPAC name, 3-chloro-7-pyrrolidin-1-ylquinoline-8-carbonitrile, reflects the substitution pattern on the quinoline backbone. The compound’s structure is defined by:
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A chlorine atom at position 3, which increases electrophilicity and influences binding to hydrophobic pockets in enzymes .
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A pyrrolidine ring at position 7, contributing to conformational flexibility and hydrogen-bonding capabilities .
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A nitrile group at position 8, which may participate in dipole interactions or serve as a metabolic handle for further derivatization.
The canonical SMILES representation, C1CCN(C1)C2=C(C3=NC=C(C=C3C=C2)Cl)C#N, and InChIKey, KESGRKDZRSOMDY-UHFFFAOYSA-N, provide unambiguous identifiers for computational and experimental studies.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile typically involves multi-step reactions, as outlined in patents and chemical databases :
Halogenation and Amine Substitution
A common approach involves:
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Preparation of a 7-fluoroquinoline precursor: Halogenation of a quinoline intermediate using phosphorus oxychloride (POCl₃) or similar reagents .
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Nucleophilic aromatic substitution: Reaction of the 7-fluoro intermediate with pyrrolidine in the presence of a base (e.g., pyridine hydrochloride) to introduce the pyrrolidine moiety .
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Introduction of the nitrile group: Cyanation at position 8 via cross-coupling reactions or substitution of a leaving group (e.g., bromide) with cyanide ions.
Optimization Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at position 7 requires controlled reaction conditions .
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Yield improvements: Catalytic systems involving palladium or copper have been explored to enhance efficiency, though specific details remain proprietary .
Biological Activities and Mechanisms
Anticancer Activity
Quinoline derivatives often intercalate DNA or inhibit topoisomerases, disrupting cancer cell proliferation. The chloro and nitrile groups in 3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile may enhance binding to kinase domains, as seen in tyrosine kinase inhibitors .
Therapeutic Applications and Research Directions
Oncology
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Kinase inhibition: The compound’s planar structure could target EGFR or VEGFR kinases, analogous to erlotinib .
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Combination therapies: Synergy with DNA-damaging agents (e.g., cisplatin) warrants investigation.
Infectious Diseases
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Antimicrobial resistance: Modifications to the pyrrolidine ring may overcome efflux pump-mediated resistance in Pseudomonas aeruginosa .
Structural Analogs and Comparative Analysis
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| Clinafloxacin | 60063 | Fluoroquinolone with pyrrolidine substituent | Broad-spectrum antibacterial |
| 7-(1-Pyrrolidinyl)-3-quinolone | EP0350733A2 | Carboxylic acid derivative | Antibacterial, feed additive |
| 7-Fluoro-4-(substituted amino)-3-quinolinecarbonitrile | US20030212276A1 | Halogenated intermediate | Synthetic precursor |
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